3-Fluoro-4-methoxyphenacyl bromide

Übersicht

Beschreibung

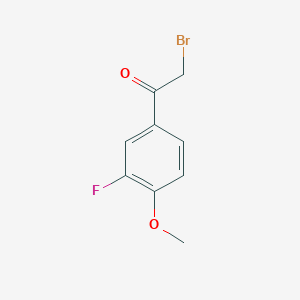

3-Fluoro-4-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone . This compound is a derivative of acetophenone and is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxyphenacyl bromide can be synthesized through the bromination of 3-fluoro-4-methoxyacetophenone. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-methoxyphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenacyl derivatives.

Reduction: Formation of 3-fluoro-4-methoxyphenethyl alcohol.

Oxidation: Formation of 3-fluoro-4-hydroxyphenacyl bromide.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-methoxyphenacyl bromide has diverse applications in scientific research, including:

Organic synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Photochemical studies: Employed in the study of photochemical reactions due to its unique structural features.

Proteomics research: Utilized in the labeling and identification of proteins and peptides.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methoxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The carbonyl group can undergo reduction or oxidation, leading to various functionalized derivatives. The methoxy and fluoro substituents influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-4-methoxyacetophenone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

4-Methoxyphenacyl bromide: Lacks the fluoro substituent, resulting in different electronic properties and reactivity.

3-Fluoroacetophenone: Lacks both the methoxy and bromine substituents, leading to distinct chemical behavior.

Uniqueness

3-Fluoro-4-methoxyphenacyl bromide is unique due to the presence of both the fluoro and methoxy substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research applications.

Biologische Aktivität

3-Fluoro-4-methoxyphenacyl bromide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10H10BrF O2. The presence of a fluorine atom and a methoxy group on the phenacyl moiety enhances its reactivity and biological properties. The compound typically appears as a white crystalline powder at room temperature, making it suitable for various applications in organic synthesis and pharmaceutical development.

The primary biological activity attributed to this compound is its role as an alkylating agent . Alkylating agents are known for their ability to form covalent bonds with DNA, leading to disruptions in cellular processes such as replication and transcription. This mechanism is particularly relevant in cancer therapy, where such compounds can selectively target rapidly dividing cells.

Key Mechanisms Include:

- DNA Interaction : The compound can form adducts with DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : Docking studies suggest that this compound may inhibit enzymes involved in nucleotide metabolism, which are crucial for DNA synthesis in cancer cells.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that derivatives of phenacyl bromides can effectively inhibit the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

| Cell Line | IC50 (µM) | Comparison to 5-Fluorouracil (%) |

|---|---|---|

| NCI-H460 (Lung) | 5.0 | +87.09% |

| OVCAR-3 (Ovarian) | 4.5 | +79.88% |

| MDA-MB-468 (Breast) | 6.0 | +69.26% |

These results highlight the potential of this compound as a candidate for further development in anticancer therapies.

Case Studies

- Stabilization of Active Metabolites : A study indicated that this compound could stabilize active metabolites of clopidogrel in human plasma, enhancing its efficacy during storage and processing.

- In Vitro Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil in certain cases .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biomolecules.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings will be essential for its potential therapeutic application.

Eigenschaften

IUPAC Name |

2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEXCTWVCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427655 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-27-6 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.